1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Synthetic cannabinoid CB1 receptor Structure-activity relationship

1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 50264-71-6) is a synthetic indazole-3-carboxylic acid derivative that serves structurally as the des-amido carboxylic acid metabolite of the synthetic cannabinoid MDMB-CHMICA. The compound belongs to the broader class of 1-benzyl-1H-indazole-3-carboxylic acids that are critical reference materials for forensic toxicology and clinical metabolism studies.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 50264-71-6
Cat. No. B2406842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid
CAS50264-71-6
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
InChIInChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-18)16(19)20/h2-9H,10H2,1H3,(H,19,20)
InChIKeyGPLVXAMBUCHFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 50264-71-6): Procurement-Quality Synthetic Cannabinoid Metabolite & Reference Standard


1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 50264-71-6) is a synthetic indazole-3-carboxylic acid derivative that serves structurally as the des-amido carboxylic acid metabolite of the synthetic cannabinoid MDMB-CHMICA . The compound belongs to the broader class of 1-benzyl-1H-indazole-3-carboxylic acids that are critical reference materials for forensic toxicology and clinical metabolism studies. Its defining structural feature—a 4-methoxybenzyl substituent at the N1 position paired with a free carboxylic acid at C3—distinguishes it from methyl ester and carboxamide analogs and confers distinct physicochemical properties relevant to analytical method development and in vitro pharmacological profiling .

Why 1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid Cannot Be Replaced by Generic Indazole-3-carboxylic Acid Analogs in Research Procurement


Within the indazole-3-carboxylic acid family, the identity of the N1 substituent is the dominant determinant of CB1/CB2 receptor binding affinity, functional activity, metabolic stability, and chromatographic retention behavior [1]. The 4-methoxybenzyl group in this compound confers a unique combination of electron-donating character, lipophilicity, and steric bulk that is absent in analogs bearing cyclohexylmethyl, 4-fluorobenzyl, or 2,4-dichlorobenzyl substituents. Consequently, simple substitution with unsubstituted 1H-indazole-3-carboxylic acid (CAS 4498-67-3) or other N1-alkyl variants yields materially different biological and analytical profiles, rendering generic interchange scientifically invalid for quantitative forensic quantification, metabolite identification, or structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 50264-71-6) vs. Closest Analogs


N1 Substituent Lipophilicity Drives CB1 Receptor Binding Affinity Differentiation Among Indazole-3-carboxylic Acid Analogs

Although direct CB1 binding data (Ki) for 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid have not been published in peer-reviewed literature, class-level evidence demonstrates that N1 substituent identity is the primary driver of CB1 affinity among indazole-3-carboxylic acid derivatives. The 4-methoxybenzyl group in this compound is anticipated to confer distinct binding properties relative to cyclohexylmethyl (AB-CHMINACA metabolite M4) and 4-fluorobenzyl (AB-FUBINACA metabolite 4) analogs, based on established SAR principles [1]. A systematic study of 19 halogenated indazole SCRAs demonstrated that N1 substituent modifications produce EC50 shifts exceeding 10-fold at CB1, confirming that the benzyl substituent is not a passive structural element [2]. The 4-methoxy substitution introduces electron-donating character (+M effect) absent in the 4-fluorobenzyl analog, which is predicted to modulate receptor interaction geometry and functional efficacy [1].

Synthetic cannabinoid CB1 receptor Structure-activity relationship

Metabolite Identity Confirmation: Structural Distinction from MDMB-CHMICA Parent and Other Carboxylic Acid Metabolites

1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is the des-amido carboxylic acid metabolite of MDMB-CHMICA, and as such is structurally distinct from the parent compound as well as from metabolites of other synthetic cannabinoids . Toxicological screening requires authentic metabolite reference standards because the carboxylic acid metabolite is frequently the primary urinary biomarker for confirming human exposure to the parent synthetic cannabinoid [1]. The 4-methoxybenzyl carboxylic acid metabolite cannot be substituted with AB-CHMINACA metabolite M4 (cyclohexylmethyl analog, CAS 1271630-11-5) or AB-FUBINACA metabolite 4 (4-fluorobenzyl analog, CAS 50264-63-6), as these possess different molecular formulas, distinct mass spectrometric fragmentation patterns, and divergent chromatographic retention times .

Forensic toxicology Metabolite identification LC-QTOF-HRMS

Synthetic Accessibility Advantage: Direct N1-Selective Alkylation of Indazole-3-carboxylic Acid Scaffold

A recently developed direct and selective N1-alkylation method using indazole-3-carboxylic acid as starting material provides a synthetic route to 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid and related metabolites with overall yields of 51–96% [1]. This method represents a significant improvement over the traditional methyl indazole-3-carboxylate route, which suffers from poor N1/N2 regioselectivity and lower yields [1]. The ability to access this specific 4-methoxybenzyl carboxylic acid metabolite via the direct alkylation route makes it a synthetically tractable reference standard for laboratories requiring in-house synthesis of forensic reference materials.

Synthetic methodology N1-selective alkylation Metabolite synthesis

Pharmacokinetic Differentiation: Tissue Distribution Varies With N1-Benzyl Substituent Pattern Among Indazole-3-carboxylic Acids

A comparative pharmacokinetic study of two closely related indazole-3-carboxylic acid derivatives (AF 1312/TS with 4-chlorobenzyl substituent and diclondazolic acid/lonidamine with 2,4-dichlorobenzyl substituent) demonstrated that N1-benzyl substitution pattern directly affects serum and testicular drug concentrations in rats, despite similar time-course profiles [1]. Diclondazolic acid produced lower absolute tissue concentrations yet exhibited higher intrinsic antispermatogenic potency, demonstrating that N1 substituent modifications alter both pharmacokinetic disposition and pharmacodynamic potency independently [1]. This class-level evidence supports the inference that the 4-methoxybenzyl analog (target compound) would exhibit distinct tissue distribution properties relative to chlorinated benzyl analogs.

Pharmacokinetics Tissue distribution Antispermatogenic

Hexokinase Inhibitory Activity of Indazole-3-carboxylic Acid Derivatives Establishes a Quantifiable Baseline for Functional Comparison

Lonidamine (1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid, CAS 50264-69-2) is a well-characterized indazole-3-carboxylic acid derivative that inhibits hexokinase with an IC50 of 850 µM (recombinant TbHK1) and 965 µM (whole parasite lysate), and also inhibits mitochondrial pyruvate carrier with a Ki of 2.5 µM [1]. This establishes a quantitative benchmark for the indazole-3-carboxylic acid pharmacophore. The target compound, 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid, differs from lonidamine by replacement of the 2,4-dichlorobenzyl group with a 4-methoxybenzyl group. This single-substituent modification is expected to significantly alter hexokinase inhibitory potency, given that lonidamine's activity is known to depend on its dichlorobenzyl substitution pattern . Direct comparative hexokinase inhibition data for the target compound versus lonidamine would provide a direct quantitative differentiation; such data have not yet been published.

Hexokinase inhibition Glycolysis Anticancer

Optimized Research Application Scenarios for 1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS 50264-71-6)


Forensic Toxicology: Urinary Metabolite Confirmation Standard for MDMB-CHMICA Exposure

As the des-amido carboxylic acid metabolite of MDMB-CHMICA, this compound serves as an essential authentic reference standard for forensic toxicology laboratories developing and validating LC-MS/MS or GC-MS methods for the detection of MDMB-CHMICA exposure in urine samples. The 4-methoxybenzyl moiety provides a diagnostic mass spectrometric signature that differentiates this metabolite from those of AB-CHMINACA (cyclohexylmethyl) and AB-FUBINACA (4-fluorobenzyl) . The compound's synthetic accessibility via direct N1-selective alkylation (yields 51–96%) supports reliable procurement for high-volume forensic testing programs [1].

Cannabinoid Receptor SAR Studies: Electronic Effect Profiling of N1-Benzyl Substituents

The 4-methoxybenzyl substituent in this compound provides a unique electron-donating (+M) query point for systematic structure-activity relationship studies of cannabinoid receptor binding. When procured alongside the 4-fluorobenzyl (electron-withdrawing), 4-chlorobenzyl, and 2,4-dichlorobenzyl analogs, this compound completes a para-substituted benzyl electronic gradient that enables quantitative Hammett analysis of CB1/CB2 receptor activation . The established SAR framework from halogenated indazole SCRAs demonstrates that N1 substituent modifications can produce EC50 shifts exceeding 10-fold, making this compound a critical data point for computational pharmacophore modeling [2].

Hexokinase Inhibition Probe: Differentiating Electronic vs. Steric Contributions to Indazole-3-carboxylic Acid Pharmacology

Lonidamine (2,4-dichlorobenzyl analog) is an established hexokinase inhibitor (IC50 = 850 µM) and mitochondrial pyruvate carrier inhibitor (Ki = 2.5 µM) . The 4-methoxybenzyl analog (target compound) replaces two electron-withdrawing chlorine atoms with a single electron-donating methoxy group, enabling researchers to deconvolute the electronic versus steric contributions to hexokinase active-site binding. This SAR differentiation is not achievable using lonidamine alone or with the unsubstituted 1H-indazole-3-carboxylic acid parent compound [1].

Metabolic Pathway Mapping: Comparative In Vitro Metabolism Studies Across Synthetic Cannabinoid Classes

As the terminal carboxylic acid metabolite of MDMB-CHMICA, this compound represents the hydrolytic endpoint of esterase-mediated metabolism of the methyl ester parent drug. Comparative incubation studies using human liver microsomes or hepatocytes can quantify the rate and extent of ester hydrolysis for MDMB-CHMICA versus other ester-bearing synthetic cannabinoids (e.g., MDMB-BUTINACA, 5F-MDMB-PINACA), providing quantitative metabolic stability data that inform toxicological risk assessment and interpretation of forensic casework . The distinct 4-methoxybenzyl substituent ensures unambiguous chromatographic resolution from co-eluting metabolites of other indazole-3-carboxylic acid-derived SCRAs [1].

Quote Request

Request a Quote for 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.